molecular formula C15H8Cl2FNO B13087974 4-(2,4-Dichlorophenyl)-6-fluoro-1H-indole-3-carbaldehyde

4-(2,4-Dichlorophenyl)-6-fluoro-1H-indole-3-carbaldehyde

Cat. No.: B13087974
M. Wt: 308.1 g/mol
InChI Key: YZFROAOPVTZGAL-UHFFFAOYSA-N
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Description

4-(2,4-Dichlorophenyl)-6-fluoro-1H-indole-3-carbaldehyde is a chemical compound that belongs to the indole family Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dichlorophenyl)-6-fluoro-1H-indole-3-carbaldehyde typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by the introduction of the dichlorophenyl and fluoro substituents. The final step involves the formylation of the indole ring to introduce the carbaldehyde group. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dichlorophenyl)-6-fluoro-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The dichlorophenyl and fluoro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atoms.

Major Products

    Oxidation: 4-(2,4-Dichlorophenyl)-6-fluoro-1H-indole-3-carboxylic acid.

    Reduction: 4-(2,4-Dichlorophenyl)-6-fluoro-1H-indole-3-methanol.

    Substitution: Products vary depending on the nucleophile used.

Scientific Research Applications

4-(2,4-Dichlorophenyl)-6-fluoro-1H-indole-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2,4-Dichlorophenyl)-6-fluoro-1H-indole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the dichlorophenyl and fluoro groups can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid: A systemic herbicide with a similar dichlorophenyl group.

    2,4-Dichlorobenzyl alcohol: An antiseptic with a dichlorophenyl group.

    4-(2,4-Dichlorophenyl)-6-oxo-2-thioxohexahydropyrimidine-5-carbonitrile: A compound with similar structural features.

Uniqueness

4-(2,4-Dichlorophenyl)-6-fluoro-1H-indole-3-carbaldehyde is unique due to the combination of the indole core with dichlorophenyl and fluoro substituents

Properties

Molecular Formula

C15H8Cl2FNO

Molecular Weight

308.1 g/mol

IUPAC Name

4-(2,4-dichlorophenyl)-6-fluoro-1H-indole-3-carbaldehyde

InChI

InChI=1S/C15H8Cl2FNO/c16-9-1-2-11(13(17)3-9)12-4-10(18)5-14-15(12)8(7-20)6-19-14/h1-7,19H

InChI Key

YZFROAOPVTZGAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=C3C(=CC(=C2)F)NC=C3C=O

Origin of Product

United States

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